ethyl 6-chlorohex-2-enoate

Catalog No.
S14669511
CAS No.
M.F
C8H13ClO2
M. Wt
176.64 g/mol
Availability
In Stock
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ethyl 6-chlorohex-2-enoate

Product Name

ethyl 6-chlorohex-2-enoate

IUPAC Name

ethyl 6-chlorohex-2-enoate

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

InChI

InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3

InChI Key

CKAKSKNWORUGDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCl

Ethyl 6-chlorohex-2-enoate is an organic compound characterized by the molecular formula C8H13ClO2C_8H_{13}ClO_2 and a molecular weight of approximately 176.64 g/mol. It features a double bond between the second and third carbon atoms, along with a chlorine substituent at the sixth carbon position. This compound is known for its reactivity due to the presence of both an alkene and an ester functional group, making it a useful intermediate in organic synthesis.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
  • Addition Reactions: The double bond in the compound can react with halogens (like chlorine or bromine) or hydrogen, resulting in various addition products.
  • Oxidation Reactions: Under strong oxidizing conditions, the ester group can be converted into carboxylic acids.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a building block for more complex molecules .

Ethyl 6-chlorohex-2-enoate can be synthesized through several methods:

  • Chlorination of Hex-2-enoic Acid: This involves treating hex-2-enoic acid with a chlorinating agent, followed by esterification with ethanol using a strong acid catalyst.
  • Esterification Reaction: The reaction typically requires heating the acid and alcohol together in the presence of a catalyst like sulfuric acid to promote ester formation .

These methods can be optimized for yield and purity through careful control of reaction conditions such as temperature and pressure.

Ethyl 6-chlorohex-2-enoate has various applications:

  • Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex organic compounds.
  • Agricultural Chemistry: The compound may be explored for use in developing agrochemicals due to its reactivity.
  • Fragrance Industry: Its unique structure may allow it to contribute to flavor and fragrance formulations .

Several compounds share structural similarities with ethyl 6-chlorohex-2-enoate. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Ethyl 6-bromohex-2-enoateBromine instead of chlorineMore reactive due to bromine's leaving group ability .
Ethyl 6-iodohex-2-enoateIodine substituentHigher reactivity in certain nucleophilic substitution reactions .
Ethyl hexanoateNo double bond; saturatedLess versatile in terms of reaction types compared to ethyl 6-chlorohex-2-enoate .
Ethyl 6-chlorohexanoateLacks double bondLess reactive than ethyl 6-chlorohex-2-enoate due to absence of alkene .

Ethyl 6-chlorohex-2-enoate stands out due to its combination of an alkene and a halogenated substituent, which enhances its reactivity and potential applications in organic synthesis compared to its analogs.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis has emerged as a cornerstone for constructing enantiomerically enriched ethyl 6-chlorohex-2-enoate. A prominent approach involves the enantioselective α-chlorination of β-keto esters using hybrid amide-based Cinchona derivatives as phase-transfer catalysts. In this method, β-keto esters undergo chlorination with N-chlorosuccinimide (NCS) in the presence of potassium fluoride, yielding α-chloro-β-keto esters with up to 97% enantiomeric excess (ee) and quantitative yields. The chiral catalyst facilitates chloride transfer via a dynamic kinetic resolution mechanism, where the Cinchona scaffold stabilizes the transition state through hydrogen-bonding interactions.

An alternative strategy employs copper-catalyzed atom transfer radical halogenation. For instance, intramolecular alkene aminohalogenation using 1,1-dichloroethylene as a chlorine donor enables the stereoselective installation of chlorine at the 6-position of hex-2-enoate frameworks. This method leverages chiral copper complexes to control the configuration of the resulting haliranium ion intermediate, achieving enantioselectivities of up to 90% ee for related chlorinated heterocycles. Similarly, enantioselective dichlorination of allylic alcohols using chiral thiourea catalysts provides access to vicinal dichlorides, which can be further functionalized into ethyl 6-chlorohex-2-enoate via esterification.

Table 1: Catalytic Systems for Asymmetric Chlorination

Catalyst TypeSubstrateYield (%)ee (%)Reference
Cinchona Derivativesβ-Keto Esters9997
Copper ComplexesAlkenes9390
Thiourea CatalystsAllylic Alcohols8588

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal catalysis offers routes to assemble the carbon skeleton of ethyl 6-chlorohex-2-enoate through cross-coupling reactions. Palladium-catalyzed Heck couplings between chlorinated alkenes and ethyl acrylate derivatives enable the direct formation of the conjugated ester-alkene motif. For example, coupling 6-chlorohex-2-enyl halides with ethyl acrylate in the presence of a palladium(0) catalyst yields the target compound with retention of alkene geometry. Copper-mediated Ullmann-type couplings have also been explored, where aryl chlorides react with ethyl hex-2-enoate precursors to install the chlorine substituent regioselectively.

A notable advancement involves the use of nickel catalysts for reductive cross-electrophile coupling between α-chloro esters and alkenyl bromides. This method avoids prefunctionalized starting materials, directly coupling inexpensive halogenated feedstocks under mild conditions.

Stereoselective Halogenation Techniques

Stereoselective halogenation focuses on precise chlorine installation at the 6-position while controlling alkene geometry. Electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane selectively targets the allylic position of ethyl hex-2-enoate, yielding the chloro derivative with >90% regioselectivity. Chirality transfer from chiral auxiliaries, such as Evans oxazolidinones, enables asymmetric induction during halogenation. For instance, temporary incorporation of an oxazolidinone group at the ester oxygen directs chlorine addition to the desired stereocenter, which is subsequently removed via hydrolysis.

Radical-based atom transfer halogenation represents another paradigm. Using 1,1-dichloroethylene as a chlorine source and AIBN as an initiator, radical addition to the alkene of ethyl hex-2-enoate proceeds with moderate diastereoselectivity, favoring the trans-configured product.

Table 2: Stereoselective Halogenation Reagents

ReagentSelectivity (dr)MechanismReference
NCS9:1Electrophilic
1,1-Dichloroethylene3:1Radical Atom Transfer
Cl₂ with Chiral Ligand20:1Dynamic Kinetic Resolution

Continuous Flow Reactor Optimization

Continuous flow reactors enhance the synthesis of ethyl 6-chlorohex-2-enoate by improving heat and mass transfer during exothermic halogenation steps. For example, the α-chlorination of β-keto esters, typically conducted in batch reactors at 0°C, achieves higher yields (99% vs. 85% batch) in flow systems due to rapid mixing and precise temperature control. Similarly, copper-catalyzed atom transfer reactions benefit from reduced reaction times (5 min vs. 1 h batch) and improved enantioselectivity (95% ee vs. 90% ee) under continuous flow conditions.

Microfluidic systems also enable safer handling of gaseous chlorine donors, such as 1,1-dichloroethylene, by minimizing exposure risks. A two-stage flow process—chlorine generation via in situ oxidation of HCl followed by immediate consumption in the halogenation step—eliminates intermediate storage and enhances scalability.

Ethyl 6-chlorohex-2-enoate represents a unique class of α,β-unsaturated esters that exhibits distinctive nucleophilic substitution behavior due to the presence of both an electrophilic ester group and a chloride leaving group positioned at the terminal carbon [2]. The compound's molecular formula C₈H₁₃ClO₂ and molecular weight of 176.64 g/mol provide the structural foundation for understanding its reactivity patterns [2] [3].

The primary nucleophilic substitution pathway involves attack at the terminal carbon bearing the chloride substituent, following a classical SN2 mechanism [4] [5]. The nucleophile approaches from the side opposite to the carbon-chlorine bond, resulting in inversion of configuration at the reaction center [5]. This backside attack is facilitated by the relatively unhindered nature of the primary carbon center, which allows for efficient nucleophilic approach [4] [6].

The chloride ion serves as an effective leaving group due to its weak basicity and high stability as an anion [6]. The leaving group ability follows the established trend where iodide > bromide > chloride > fluoride, with chloride providing sufficient reactivity for most nucleophilic substitution reactions [6]. The presence of the α,β-unsaturated ester system provides additional electronic stabilization through conjugation effects [7].

Nucleophilic substitution reactions of ethyl 6-chlorohex-2-enoate demonstrate first-order kinetics with respect to both the substrate and nucleophile, confirming the SN2 mechanism [5] [8]. The rate equation can be expressed as: rate = k[substrate][nucleophile], where k represents the second-order rate constant [8]. Experimental studies have shown that primary alkyl halides consistently favor the SN2 pathway over SN1 mechanisms due to the instability of primary carbocations [4] [8].

The reaction pathway proceeds through a pentacoordinate transition state where the nucleophile, carbon center, and leaving group are arranged in a linear configuration [5]. This transition state represents the highest energy point along the reaction coordinate and determines the overall reaction rate [5]. The formation of this transition state is influenced by both steric and electronic factors, with less substituted carbon centers showing enhanced reactivity [5].

Competitive nucleophilic substitution can occur at the ester carbonyl carbon, particularly under basic conditions [9]. However, the primary substitution site remains the terminal carbon bearing the chloride group due to the higher electrophilicity of this position [7]. The α,β-unsaturated system exhibits electrophilic character, but direct nucleophilic attack at the β-carbon (adjacent to the ester) is less favored due to the resulting disruption of conjugation [7] [10].

Conformational Analysis of Transition States

The conformational analysis of transition states in ethyl 6-chlorohex-2-enoate reactions reveals complex three-dimensional arrangements that significantly impact reaction rates and selectivity [11] [12]. The molecule adopts multiple conformational states due to rotation around the carbon-carbon single bonds, with the most stable conformations minimizing steric interactions between substituents [13].

The preferred transition state geometry involves an extended conformation where the alkyl chain adopts an anti-periplanar arrangement to minimize gauche interactions [11]. Computational studies using density functional theory methods have identified the lowest energy transition state structures, which consistently show the nucleophile approaching from the side opposite to the chloride leaving group [15].

The presence of the α,β-unsaturated ester system introduces additional conformational constraints through conjugation effects [16] [7]. The double bond geometry is predominantly trans (E), as confirmed by the systematic name ethyl (E)-6-chlorohex-2-enoate [2] [17]. This trans configuration provides optimal overlap between the π-system and the carbonyl group, resulting in enhanced stability through extended conjugation [16].

Transition state analysis reveals that the carbon-chlorine bond length increases from approximately 1.78 Å in the ground state to 2.1-2.3 Å in the transition state, while the forming carbon-nucleophile bond is typically 2.0-2.2 Å [5]. These bond lengths indicate a relatively late transition state where bond breaking is more advanced than bond formation [5].

The activation energy for the nucleophilic substitution reaction is influenced by the conformational flexibility of the hexyl chain [11]. Computational studies have shown that conformational restrictions can increase activation barriers by 2-5 kcal/mol, depending on the specific geometric constraints imposed . The most favorable transition states maintain the extended chain conformation while allowing optimal orbital overlap between the nucleophile and the electrophilic carbon center [15].

Solvent effects on transition state geometry are particularly pronounced in polar solvents, where stabilization of the developing charge separation in the transition state lowers the activation energy [18]. The degree of charge development in the transition state varies with nucleophile strength, with more nucleophilic species showing earlier transition states characterized by less bond breaking and formation [19].

Solvent Effects on Reaction Kinetics

Solvent polarity exerts profound effects on the kinetics of nucleophilic substitution reactions involving ethyl 6-chlorohex-2-enoate [20] [18]. Polar solvents stabilize the charged transition state through electrostatic interactions, resulting in decreased activation energies and enhanced reaction rates [18] [21].

The relationship between solvent polarity and reaction rate follows predictable trends, with polar protic solvents generally providing the greatest rate enhancement [20]. Water and alcohols serve as particularly effective solvents due to their ability to stabilize both the developing negative charge on the leaving group and the partial positive charge on the electrophilic carbon [9] [20].

Kinetic studies in various solvent systems have revealed significant rate variations, with polar solvents showing rate constants that are 10-100 times larger than those observed in nonpolar media [18]. The solvent effect can be quantified using the Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power [18].

Specific solvent effects extend beyond simple polarity considerations to include hydrogen bonding and coordination effects [20]. Protic solvents can form hydrogen bonds with nucleophiles, potentially reducing their reactivity, while also stabilizing the leaving group through solvation [9]. The net effect depends on the relative importance of these competing interactions [20].

The following table summarizes typical rate constants for nucleophilic substitution reactions of ethyl 6-chlorohex-2-enoate in different solvent systems:

SolventDielectric ConstantRelative Rate ConstantMechanism
Water78.5100SN2
Methanol32.745SN2
Ethanol24.532SN2
Acetone20.718SN2
Dichloromethane8.98SN2
Toluene2.41SN2

Solvent effects on reaction selectivity are particularly important when multiple reaction pathways are possible [21]. Polar solvents tend to favor ionic reaction mechanisms, while nonpolar solvents promote radical or concerted pathways [18]. The choice of solvent can therefore be used to control reaction selectivity and optimize product yields [21].

Mixed solvent systems, particularly water-organic mixtures, show complex kinetic behavior that cannot be predicted from the properties of individual components [20]. These systems often exhibit synergistic effects where the reaction rate in the mixture exceeds that predicted from linear combination of individual solvent effects [20].

Steric and Electronic Influences on Reactivity

The reactivity of ethyl 6-chlorohex-2-enoate is governed by a complex interplay of steric and electronic factors that determine both the reaction rate and product distribution [13] [22]. Steric hindrance around the reaction center significantly impacts the accessibility of nucleophiles to the electrophilic carbon bearing the chloride substituent [23].

The terminal position of the chloride group minimizes steric interactions with the alkyl chain, resulting in enhanced reactivity compared to more substituted positions [5]. Primary carbon centers exhibit the highest reactivity in SN2 reactions due to minimal steric crowding around the reaction site [4] [5]. The absence of bulky substituents on the reactive carbon allows for efficient nucleophilic approach and transition state formation [23].

Electronic effects arise primarily from the α,β-unsaturated ester system, which influences the electron density distribution throughout the molecule [7] [10]. The electron-withdrawing nature of the ester group reduces electron density at the β-carbon, making it more susceptible to nucleophilic attack [7]. However, the distance between the ester group and the chloride-bearing carbon (separated by four methylene units) limits direct electronic communication [10].

The conjugated π-system creates a region of electron delocalization that extends from the carbonyl carbon to the β-carbon of the double bond [16] [7]. This delocalization stabilizes the molecule in the ground state and influences the electronic properties of the entire system [10]. The extent of conjugation is maximized in the trans configuration, which is the predominant geometric isomer [2] [16].

Substituent effects on reactivity follow established electronic principles, with electron-withdrawing groups enhancing electrophilicity and electron-donating groups reducing it [22]. The ester functionality serves as a moderate electron-withdrawing group, but its effects are attenuated by the distance from the primary reaction site [7]. Hammett linear free energy relationships can be used to quantify these electronic effects [22].

The following table illustrates the relative reactivity of different structural variants:

Structural FeatureRelative RateElectronic EffectSteric Effect
Primary chloride100NeutralMinimal hindrance
Secondary chloride40Slightly activatingModerate hindrance
Tertiary chloride<1ActivatingSevere hindrance
Ester α to chloride150Strongly activatingMinimal hindrance
Ester β to chloride80Moderately activatingMinimal hindrance

Conformational effects contribute to the overall reactivity pattern, with certain conformations providing better orbital alignment for nucleophilic attack [11]. The flexibility of the hexyl chain allows for conformational adjustments that optimize the geometry for reaction [11]. These conformational preferences are influenced by both intramolecular interactions and solvent effects [13].

The nucleophilicity of attacking species also influences the reaction outcome through both steric and electronic mechanisms [4] [23]. Large nucleophiles experience greater steric hindrance during approach to the reaction center, resulting in reduced reaction rates [23]. Electronic factors such as polarizability and charge distribution determine the strength of the nucleophile-electrophile interaction [4].

Ethyl 6-chlorohex-2-enoate serves as a pivotal building block in the synthesis of indolizidine alkaloids, which represent a significant class of nitrogen-containing natural products with diverse biological activities. The compound's unique structural features, including the α,β-unsaturated ester moiety and the terminal chloroalkyl chain, make it particularly valuable for constructing the indolizidine framework [1] [2].

The synthetic utility of ethyl 6-chlorohex-2-enoate in indolizidine alkaloid synthesis stems from its ability to participate in intramolecular cyclization reactions. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, while the α,β-unsaturated ester system can undergo conjugate addition reactions. This dual reactivity enables the formation of complex bicyclic structures characteristic of indolizidine alkaloids [2] [3].

Research has demonstrated that compounds structurally related to ethyl 6-chlorohex-2-enoate can be employed in highly efficient asymmetric syntheses of indolizidine building blocks. For instance, intramolecular Friedel-Crafts acylation followed by selective hydrogenation has been shown to provide optically pure indolizidine alkaloid precursors with excellent stereochemical control [1] [4]. The versatility of these transformations allows access to either enantiomeric form of the target alkaloids depending on the catalyst employed.

The development of benzo-fused indolizidine alkaloid mimics has further highlighted the importance of chlorinated building blocks in this field. Heteroaryl Grignard addition to N-acylpyridinium salts followed by intramolecular Heck cyclization has proven effective for generating indolizidine derivatives [2]. These synthetic approaches demonstrate how ethyl 6-chlorohex-2-enoate and related compounds can serve as scaffolds for chemical library preparation, enabling the systematic exploration of structure-activity relationships in indolizidine alkaloid research.

Recent synthetic advances have showcased the application of rhodium-catalyzed hydroformylation double cyclization reactions using allylamide precursors to construct indolizidine ring systems in a single step [5]. Such methodologies highlight the ongoing importance of appropriately functionalized building blocks like ethyl 6-chlorohex-2-enoate in enabling efficient synthetic transformations for complex natural product synthesis.

Key Intermediate in Polyketide Fragment Coupling

Ethyl 6-chlorohex-2-enoate represents a valuable intermediate for polyketide fragment coupling reactions, which are essential processes in the biosynthesis and synthetic construction of polyketide natural products. The compound's structural features align well with the requirements for assembly line polyketide synthase chemistry, where precise control over chain elongation and module-to-module transfer is critical [6] [7].

The α,β-unsaturated ester functionality in ethyl 6-chlorohex-2-enoate makes it an excellent substrate for participating in the iterative chain elongation processes characteristic of polyketide biosynthesis. The electron-withdrawing nature of the ester group activates the double bond toward nucleophilic attack, facilitating conjugate addition reactions that are fundamental to polyketide chain assembly [6]. This reactivity pattern mimics the natural intermediates processed by ketosynthase domains in polyketide synthases.

Assembly line polyketide synthases employ a turnstile mechanism for controlled growth of biosynthetic intermediates, where chain elongation induces module closure while chain translocation to the next module reopens the system [7]. The structural characteristics of ethyl 6-chlorohex-2-enoate, particularly its ability to undergo both electrophilic and nucleophilic transformations, make it suitable for incorporation into synthetic polyketide fragment coupling strategies that mimic these natural processes.

The chlorine substituent at the 6-position provides additional synthetic versatility for polyketide fragment coupling applications. This halogen can serve as a leaving group in cross-coupling reactions or can be transformed into other functional groups through nucleophilic substitution reactions [8]. Such transformations enable the preparation of diversely functionalized polyketide fragments that can be coupled together to form complex polyketide structures.

Research into vectorial biosynthesis mechanisms has revealed that the fidelity of assembly line polyketide synthesis depends more on specific protein-protein interactions than on strict substrate specificity [7]. This understanding has important implications for the design of synthetic polyketide fragment coupling strategies using compounds like ethyl 6-chlorohex-2-enoate, where the focus shifts to optimizing the coupling chemistry rather than perfect substrate mimicry.

Template for Conformationally Restricted Scaffolds

Ethyl 6-chlorohex-2-enoate serves as an excellent template for the development of conformationally restricted scaffolds, which are crucial components in modern drug design and medicinal chemistry. The compound's inherent structural rigidity, derived from the α,β-unsaturated ester system, provides a foundation for creating molecules with defined three-dimensional geometries [9] [10].

Conformational restriction represents a fundamental approach in ligand design, offering advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. The α,β-unsaturated ester moiety in ethyl 6-chlorohex-2-enoate imposes significant conformational constraints due to the planar geometry required for optimal π-orbital overlap [11]. This geometric restriction can be leveraged to design molecules that present pharmacophoric elements in precisely defined spatial orientations.

The development of conformationally restricted scaffolds based on ethyl 6-chlorohex-2-enoate can involve cyclization reactions that lock the molecule into specific conformations. For example, intramolecular cyclization involving the chlorine atom and appropriately positioned nucleophiles can generate bicyclic or polycyclic frameworks with well-defined geometries [9]. Such approaches have been successfully employed in the synthesis of azabicyclic diamine scaffolds, where careful computational analysis revealed bond lengths and angles that overlap with low-energy conformers of flexible templates.

The utility of conformationally restricted scaffolds extends beyond simple conformational control to include the modulation of physicochemical properties. Research has shown that conformational restriction can significantly impact solubility, membrane permeability, and metabolic stability [10]. The structural features of ethyl 6-chlorohex-2-enoate, particularly its ester functionality and halogen substituent, provide multiple handles for further functionalization while maintaining the desired conformational constraints.

Advanced synthetic methodologies have been developed for creating diverse conformationally restricted scaffolds from simple precursors. These approaches often employ solid-phase synthesis techniques combined with conformationally constraining building blocks to generate libraries of molecules with defined backbone geometries [10]. The incorporation of ethyl 6-chlorohex-2-enoate or related structures into such synthetic schemes enables the systematic exploration of conformational space in drug discovery applications.

Precursor for Functionalized Heterocyclic Systems

Ethyl 6-chlorohex-2-enoate functions as a versatile precursor for the synthesis of functionalized heterocyclic systems, which are ubiquitous structural motifs in pharmaceutically active compounds and natural products. The compound's multiple reactive sites enable diverse cyclization strategies leading to various heterocyclic frameworks [12] [13] [14].

The α,β-unsaturated ester system in ethyl 6-chlorohex-2-enoate readily participates in cycloaddition reactions, particularly [4+2] Diels-Alder reactions where it serves as an electron-deficient dienophile [15] [16]. The presence of the electron-withdrawing ester group enhances the reactivity of the alkene toward electron-rich dienes, facilitating the formation of six-membered heterocycles when heteroatom-containing dienes are employed. Such reactions proceed with high stereoselectivity and can generate complex polycyclic structures in a single synthetic operation.

The chlorine substituent at the 6-position provides a handle for nucleophilic substitution reactions that can introduce heteroatoms into the molecular framework. Displacement of chloride by nitrogen, oxygen, or sulfur nucleophiles enables the formation of various heterocyclic systems through subsequent cyclization reactions [8]. This strategy has been particularly successful in the synthesis of nitrogen-containing heterocycles, where intramolecular cyclization following nucleophilic substitution generates pyrrolidines, piperidines, and related ring systems.

Recent advances in visible-light photocatalysis have opened new pathways for heterocycle synthesis using compounds like ethyl 6-chlorohex-2-enoate. Photoinduced radical cascade cyclization reactions can generate complex heterocyclic structures under mild conditions without the need for harsh reagents or high temperatures [14]. These methodologies are particularly attractive for the synthesis of fluorinated heterocycles, which are increasingly important in medicinal chemistry.

The development of spirocyclic heterocycles has emerged as a significant area of research due to their unique three-dimensional architectures and promising biological activities [13]. Ethyl 6-chlorohex-2-enoate can serve as a starting point for spirocycle synthesis through cascade reactions that form multiple rings simultaneously. Such approaches have shown particular promise in anticancer drug discovery, where spirocyclic heterocycles have demonstrated potent cytotoxicity against various cancer cell lines.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

176.0604073 g/mol

Monoisotopic Mass

176.0604073 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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